molecular formula C14H15NO2 B3002394 Ethyl 2-(4-Amino-1-naphthyl)acetate CAS No. 1261808-45-0

Ethyl 2-(4-Amino-1-naphthyl)acetate

Cat. No. B3002394
CAS RN: 1261808-45-0
M. Wt: 229.279
InChI Key: NYSNOLRCWSIIMB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Amino-1-naphthyl)acetate, also known as ethyl-4-amino-1-naphthylacetate or simply ethyl-ANA, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

1. Antitumor Activity

Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound closely related to Ethyl 2-(4-Amino-1-naphthyl)acetate, has demonstrated significant inhibition of the proliferation of some cancer cell lines (Liu et al., 2018).

2. Enzyme Assays

A modified assay procedure for carboxylic ester hydrolases utilizes 1-naphthol, related to this compound, for determining enzymatic hydrolysis (Koeppen, 1969).

3. Biotransformation Studies

In biotransformation research, compounds like (±)-1-(2-naphthyl)ethyl, closely related to this compound, have been used for producing alcohols and ketones through hydrolysis and oxygenation using plant tubers (Mironowicz, 1998).

4. Molecular Structure Studies

Research on the crystal and molecular structures of compounds containing naphthyl groups, similar to this compound, contributes to the understanding of their chemical properties and potential biological activities (Kaur et al., 2012).

5. Chiral Compound Synthesis

This compound's structural analogs are utilized in the synthesis of chiral compounds, such as in the enantioselective hydrogenation of ethyl pyruvate (Minder et al., 1995).

6. Asymmetric Synthesis

In asymmetric synthesis, the chiral ester ethyl (2 R)-hydroxy-2-(1′,2′,3′,4′-tetrahydro-1′,1′,4′,4′-tetramethyl-6′-naphthalenyl) acetate, related to this compound, has been synthesized as an intermediate in the creation of specific agonists (Patel et al., 2002).

Mechanism of Action

While the exact mechanism of action for Ethyl 2-(4-Amino-1-naphthyl)acetate is not available, similar compounds like pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Safety and Hazards

Ethyl 2-(4-Amino-1-naphthyl)acetate should be handled with care. Personal protective equipment/face protection should be worn. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Future Directions

The future directions of Ethyl 2-(4-Amino-1-naphthyl)acetate could involve its use in various research and development applications. For instance, the Schiff bases of similar compounds have been used as chemosensors for various ions . Additionally, truncated variants of similar compounds could benefit future engineering .

properties

IUPAC Name

ethyl 2-(4-aminonaphthalen-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-17-14(16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-8H,2,9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSNOLRCWSIIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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